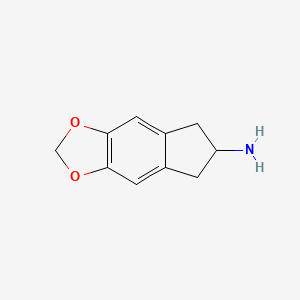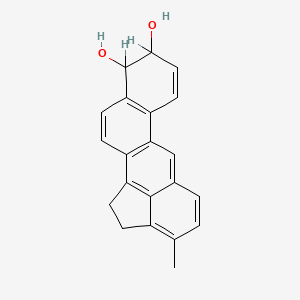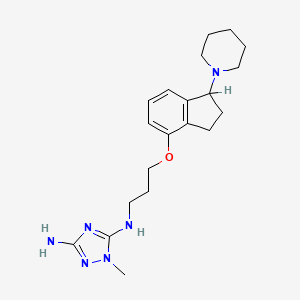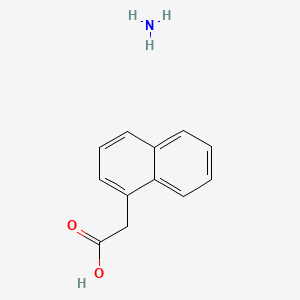
Ammonium 1-naphthaleneacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium 1-naphthaleneacetate is a chemical compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of 1-naphthaleneacetic acid, which is commonly used as a plant growth regulator.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium 1-naphthaleneacetate can be synthesized through the reaction of 1-naphthaleneacetic acid with ammonium hydroxide. The reaction typically involves dissolving 1-naphthaleneacetic acid in a suitable solvent, such as ethanol, and then adding ammonium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of ammonium naphthalene-1-acetate.
Industrial Production Methods
In an industrial setting, the production of ammonium naphthalene-1-acetate may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the continuous addition of 1-naphthaleneacetic acid and ammonium hydroxide into the reactor, where the reaction takes place under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium 1-naphthaleneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1-acetic acid and other oxidation products.
Reduction: Reduction reactions can convert the compound into naphthalene derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in organic solvents like tetrahydrofuran or ethanol.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid or nitric acid, and the reactions are conducted at elevated temperatures.
Major Products Formed
Oxidation: Naphthalene-1-acetic acid and other oxidized derivatives.
Reduction: Reduced naphthalene derivatives with various functional groups.
Substitution: Substituted naphthalene derivatives with different functional groups at specific positions on the naphthalene ring.
Applications De Recherche Scientifique
Ammonium 1-naphthaleneacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various naphthalene derivatives.
Biology: The compound is studied for its potential effects on plant growth and development, as it is a derivative of 1-naphthaleneacetic acid, a known plant growth regulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes and its use as a drug delivery agent.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mécanisme D'action
The mechanism of action of ammonium naphthalene-1-acetate involves its interaction with specific molecular targets and pathways. As a derivative of 1-naphthaleneacetic acid, it is believed to exert its effects by mimicking the action of natural plant hormones, such as auxins. This interaction leads to the activation of signaling pathways that regulate plant growth and development. In other applications, the compound may interact with cellular receptors and enzymes, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthaleneacetic acid: A closely related compound with similar applications in plant growth regulation.
Indole-3-acetic acid: Another plant growth regulator with a different chemical structure but similar biological effects.
Naphthalene-2-acetic acid: A structural isomer of 1-naphthaleneacetic acid with distinct chemical and biological properties.
Uniqueness
Ammonium 1-naphthaleneacetate is unique due to its specific chemical structure, which allows it to interact with different molecular targets and pathways compared to other similar compounds. Its ammonium salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
25545-89-5 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
azanium;2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C12H10O2.H3N/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14);1H3 |
Clé InChI |
DFJCVWWLYPHXNW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[NH4+] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CC(=O)O.N |
Key on ui other cas no. |
25545-89-5 |
Numéros CAS associés |
86-87-3 (Parent) |
Synonymes |
1-naphthaleneacetic acid 1-naphthaleneacetic acid, ammonium salt 1-naphthaleneacetic acid, potassium salt 1-naphthaleneacetic acid, sodium salt 1-naphthylacetic acid 2-(1-naphthyl)acetic acid 2-(alpha-naphthyl)ethanoic acid 2-(naphthalen-1-yl)acetic acid alpha-naphthaleneacetic acid Galle-Donau potassium 1-naphthaleneacetate sodium 1-naphthaleneacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


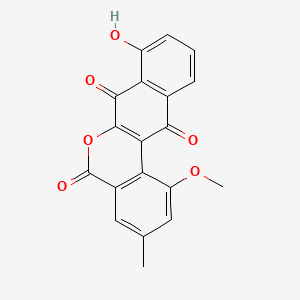
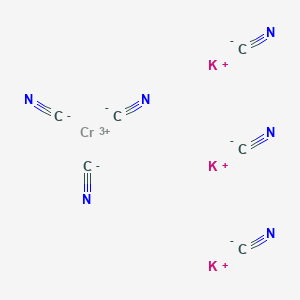
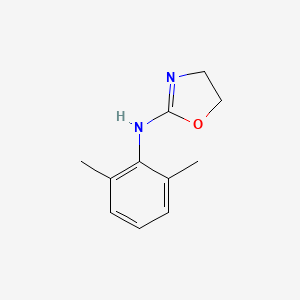
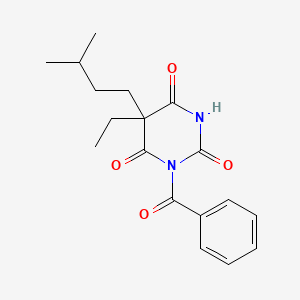
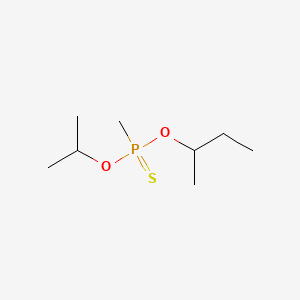
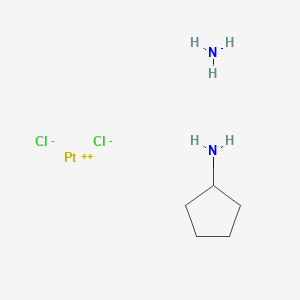
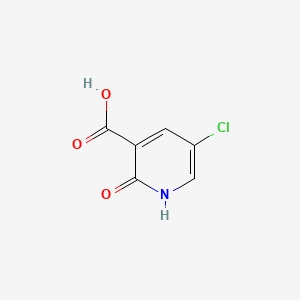
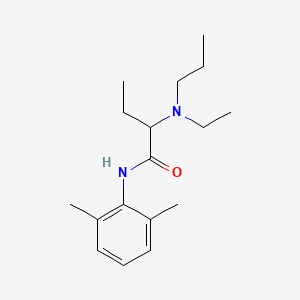
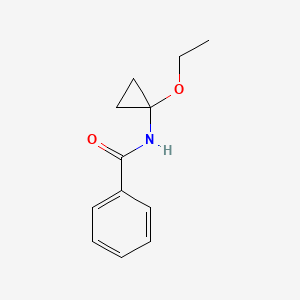
![2-[(3,4-Dioxonaphthalen-1-yl)amino]benzamide](/img/structure/B1208348.png)
